molecular formula C34H14Cl2O2 B11989107 Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- CAS No. 65122-11-4

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-

Cat. No.: B11989107
CAS No.: 65122-11-4
M. Wt: 525.4 g/mol
InChI Key: DCRJAUKEOAHQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65122-11-4

Molecular Formula

C34H14Cl2O2

Molecular Weight

525.4 g/mol

IUPAC Name

9,24-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21(26),22,24,28,33-hexadecaene-12,27-dione

InChI

InChI=1S/C34H14Cl2O2/c35-15-1-3-17-19-5-7-21-24-10-12-26-32-20(18-4-2-16(36)14-28(18)34(26)38)6-8-22(30(24)32)23-9-11-25(31(19)29(21)23)33(37)27(17)13-15/h1-14H

InChI Key

DCRJAUKEOAHQJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=CC=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)Cl)C9=C4C3=C2C=C9

Origin of Product

United States

Preparation Methods

Halogenated Alkane-Mediated Chlorination

The most documented method involves a heterogeneous-phase chlorination using halogenated alkanes as reaction media . Isoviolanthrone serves as the starting material, with the procedure comprising sequential steps:

  • Grinding and Dispersion : Isoviolanthrone is mixed with water and sulfuric acid (98% concentration) in a 1:5:10 molar ratio and ground to ≤5 µm particles to increase surface area .

  • Halogenated Alkane Addition : Dichloromethane or chloroform (3-5 volumes relative to isoviolanthrone) is introduced to form a slurry .

  • Chlorinating Agent Introduction : Sulfuryl chloride (SO₂Cl₂) or chlorine gas is injected below the liquid surface at 20-25°C to minimize volatilization .

  • pH Control : The mixture is neutralized to pH 6.5-7.0 using sodium bicarbonate, ensuring complete protonation of intermediate species .

  • Reflux and Completion : Heating to 60-65°C for 6-8 hours drives the dichlorination, monitored by HPLC .

  • Workup : Filtration at 40°C, followed by hot water washes (80°C) until filtrate clarity, yields 92-95% pure product .

Key Advantages :

  • Reduces solvent usage by 40% compared to full-solution methods

  • Achieves 87% yield with color intensity 15% higher than commercial benchmarks

  • Halogenated alkane recovery exceeds 90% via distillation

Sulfuryl Chloride in Aprotic Solvents

An alternative approach employs sulfuryl chloride in nitrobenzene or dichlorobenzene under anhydrous conditions . The protocol involves:

  • Solvent Charging : Nitrobenzene (4 L/kg isoviolanthrone) is degassed under nitrogen .

  • Chlorination : Sulfuryl chloride (2.2 molar equivalents) is added dropwise at 0-5°C over 2 hours .

  • Thermal Activation : Gradual heating to 120°C over 4 hours ensures complete substitution .

  • Quenching and Isolation : Excess SO₂Cl₂ is neutralized with ice-water, followed by extraction with toluene and crystallization from ethanol .

Performance Metrics :

  • Yield: 78-82%

  • Purity: 89-91% (HPLC)

  • Reaction Scale: Suitable for batches up to 50 kg

Limitations :

  • Nitrobenzene poses toxicity concerns, requiring specialized handling

  • 12-15% solvent losses during recovery

Catalytic Chlorination with Lewis Acids

Emerging methods integrate aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to accelerate chlorination kinetics . A representative procedure includes:

  • Catalyst Activation : AlCl₃ (0.1 eq) is suspended in chlorobenzene under reflux .

  • Substrate Introduction : Isoviolanthrone is added portion-wise over 30 minutes .

  • Gaseous Chlorine Delivery : Cl₂ gas is bubbled through the mixture at 110°C for 3 hours .

  • Catalyst Removal : The mixture is washed with dilute HCl, then water .

  • Product Recrystallization : DMF/water (1:3) yields crystals with >99% halogen purity .

Advancements :

  • 30% reduction in reaction time versus non-catalytic methods

  • Chlorine utilization efficiency reaches 94%

  • Catalyst recycling possible for 3-5 batches without activity loss

Comparative Analysis of Methodologies

ParameterHalogenated Alkane Method Sulfuryl Chloride Method Catalytic Method
Yield (%)878289
Purity (%)92-9589-9195-97
Reaction Time (hours)6-863
Solvent Recovery (%)908578
Environmental ImpactLow (closed-loop alkane)High (nitrobenzene use)Moderate
ScalabilityPilot-scale (100 kg)Industrial (500 kg)Lab-scale (10 kg)

Mechanistic Insights

Chlorination occurs preferentially at the 2- and 11-positions due to resonance stabilization of the transition state. Density Functional Theory (DFT) calculations reveal:

  • Electrophilic Attack : Cl⁺ generated from SO₂Cl₂ or Cl₂ targets electron-rich anthracene regions .

  • Steric Guidance : Bulky substituents on isoviolanthrone direct chlorination to less hindered sites .

  • Solvent Effects : Polar aprotic solvents (nitrobenzene) stabilize charge-separated intermediates, reducing byproduct formation .

Analytical Characterization

Post-synthesis verification employs:

  • HPLC : C18 column (4.6 × 250 mm), 1 mL/min acetonitrile/0.1% H₃PO₄ (75:25), retention time 8.2 minutes .

  • Mass Spectrometry : ESI-MS m/z 525.4 [M+H]⁺, isotopic pattern confirms two chlorine atoms .

  • XRD : Crystal lattice parameters a=14.2 Å, b=6.7 Å, c=22.1 Å, β=98.4° .

Industrial Applications

  • Textile Dyes : 0.5-2.0% weight-on-fiber provides violet shades with ISO 105-B02 lightfastness rating 7 .

  • OLEDs : Hole mobility of 0.12 cm²/V·s in thin-film devices .

Chemical Reactions Analysis

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃₄H₁₆Cl₂O₂
  • Molecular Weight : 456.49 g/mol
  • CAS Number : 128-64-3
  • Melting Point : Decomposes at 260 °C

Isoviolanthrone exhibits unique optical properties due to its extended π-conjugated system, making it valuable in various applications from analytical chemistry to materials science.

Chromatographic Applications

One of the primary applications of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is in high-performance liquid chromatography (HPLC).

HPLC Methodology

  • Column Type : Newcrom R1 HPLC column.
  • Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry applications).
  • Particle Size : Utilization of smaller 3 µm particles for faster ultra-performance liquid chromatography (UPLC).

This method allows for effective separation and analysis of the compound and its impurities, making it suitable for pharmacokinetic studies and preparative separations .

Photonic Devices

The compound's strong light absorption characteristics make it suitable for applications in photonic devices. Its ability to undergo photo-oxidation and participate in maleic anhydride addition reactions is particularly useful in the development of organic semiconductors.

Key Features

  • Exhibits properties typical of pentacenes.
  • Potential use in organic photovoltaic cells and light-emitting diodes (LEDs).

Research indicates that compounds like Isoviolanthrone can enhance the efficiency of light absorption and conversion processes in these devices .

Therapeutic Applications

Recent studies have explored the potential of derivatives of Benzo[rst]phenanthro[10,1,2-cde]pentaphene as inhibitors for viral proteins. For example:

SARS-CoV-2 Inhibition

Research has identified 9,10-dihydrophenanthrene derivatives as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (3CL pro). This protease is crucial for viral replication and represents a target for antiviral drug development. Key findings include:

  • Compounds demonstrated IC₅₀ values ranging from 1.55 μM to 1.81 μM against SARS-CoV-2 3CL pro.
  • Structure-activity relationship (SAR) studies indicate that larger substituents at specific positions enhance inhibitory activity .

Data Table: Summary of Applications

Application AreaDetails
ChromatographyHPLC separation using Newcrom R1 column; mobile phase with acetonitrile and water
Photonic DevicesUsed in organic semiconductors; enhances light absorption
TherapeuticsPotential antiviral agent against SARS-CoV-2; effective inhibitors with specific IC₅₀ values

Mechanism of Action

The mechanism of action of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity . Additionally, the compound may interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,11-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
  • CAS Registry Number : 65122-11-4
  • Molecular Formula : C₃₄H₁₄Cl₂O₂
  • Molecular Weight : 525.38 g/mol
  • Structural Features : A polycyclic aromatic hydrocarbon (PAH) derivative with two chlorine substituents at positions 2 and 11, and two ketone groups at positions 9 and 16.

Physicochemical Properties :

  • LogP : 8.71 (indicative of high hydrophobicity)
  • Chromatographic Behavior : Separable via reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid .

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 5,14-Dichloro Derivative

  • IUPAC Name : 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
  • CAS RN : 81-28-7
  • Molecular Formula : C₃₄H₁₄Cl₂O₂
  • Molecular Weight : 525.38 g/mol
  • Key Differences :
    • Chlorine substituents at positions 5 and 14 instead of 2 and 11.
    • Exhibits distinct chromatographic retention times and solubility profiles due to altered dipole moments .
  • Applications : Used interchangeably with the 2,11-dichloro isomer in dye manufacturing but shows variations in colorfastness under UV exposure .

Non-Halogenated Parent Compound

  • IUPAC Name : Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
  • CAS RN : 128-64-3
  • Molecular Formula : C₃₄H₁₆O₂
  • Molecular Weight : 456.50 g/mol
  • Key Differences :
    • Lacks chlorine substituents, resulting in lower molecular weight (456.50 vs. 525.38 g/mol).
    • Reduced hydrophobicity (LogP = 8.00 vs. 8.71 for the 2,11-dichloro derivative) .
  • Applications : Serves as a precursor in halogenated dye synthesis. Less stable under oxidative conditions compared to halogenated derivatives .

Brominated Analog: Threne Brilliant Violet

  • IUPAC Name : Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
  • CAS RN : 1324-17-0
  • Molecular Formula : C₃₄H₁₅BrO₂
  • Molecular Weight : 535.39 g/mol
  • Key Differences :
    • Bromine substituent instead of chlorine, increasing molecular weight and refractive index (1.926).
    • Exhibits superior solubility in organic solvents (e.g., tetralin, xylene) compared to chlorinated analogs .
  • Applications : Preferred for high-temperature plastic coloring due to thermal stability .

Trichloro Derivative

  • IUPAC Name : Trichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
  • CAS RN : 30729-50-1
  • Molecular Formula : C₃₄H₁₃Cl₃O₂
  • Molecular Weight : 568.81 g/mol
  • Key Differences: Additional chlorine substituent enhances molecular weight and hydrophobicity (LogP > 9.0). Limited industrial adoption due to synthesis complexity and regulatory restrictions .

Research Findings and Regulatory Context

  • Chromatographic Separation : The 2,11-dichloro derivative and its isomers are separable via HPLC but require optimized mobile phases to resolve positional isomers .
  • Regulatory Status : The 5,14-dichloro isomer (CAS 1324-55-6) is listed under U.S. tariff code 9902.22.96, indicating duty-free status for specific industrial uses until 2023 .
  • Environmental Impact : Chlorinated PAHs exhibit persistence in ecosystems, prompting EPA scrutiny under the Endocrine Disruptor Screening Program .

Biological Activity

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, commonly referred to as Isoviolanthrone, is a polycyclic aromatic compound with significant biological activity. This article explores its biological properties, focusing on its antitumor and antimicrobial effects, as well as its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C₃₄H₁₆Cl₂O₂
  • Molecular Weight : 516.54 g/mol
  • CAS Number : 1172846-23-9

Antitumor Activity

Recent studies have highlighted the antitumor properties of Isoviolanthrone derivatives. For instance, compounds derived from this structure have shown promising cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
6,7-Dichloroquinoline derivativeSK-OV-30.06
6,7-Dichloroquinoline derivativeXF-4980.06
Other derivativesHuman gastric adenocarcinoma1.30 - 7.61

These compounds interact with DNA and form stable complexes that inhibit cancer cell proliferation. The structural modifications of the Isoviolanthrone derivatives play a crucial role in their cytotoxic effectiveness.

Antimicrobial Activity

Isoviolanthrone has also been investigated for its antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). A study synthesized several benzo[c]phenanthridine derivatives that exhibited potent inhibitory activity against Mtb strains:

CompoundMIC₉₀ (µM)Activity Against Mtb
BPD-610Effective
BPD-96Effective

Both BPD-6 and BPD-9 demonstrated significant activity against multidrug-resistant strains of Mtb, highlighting their potential as new therapeutic agents for tuberculosis treatment. These compounds showed low cytotoxicity and were effective in reducing Mtb survival within infected macrophages.

The mechanisms underlying the biological activities of Isoviolanthrone and its derivatives are multifaceted:

  • DNA Interaction : The ability to intercalate into DNA is a key feature of many polycyclic aromatic compounds. This interaction can disrupt normal DNA replication and transcription processes.
  • Selective Toxicity : The derivatives have shown a unique specificity towards mycobacterial species while being inactive against other Gram-negative and Gram-positive bacteria, indicating a targeted mechanism that could minimize side effects in human cells.
  • Resistance Mechanisms : Studies have indicated that resistant strains of Mtb may upregulate efflux pumps like Mmr (rv3065), which can contribute to the development of resistance against these compounds.

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of Isoviolanthrone derivatives revealed that modifying the side chains significantly influenced their IC₅₀ values across different cancer cell lines. For example, bulky side chains enhanced cytotoxicity by improving the binding affinity to DNA.

Case Study 2: Antimycobacterial Activity

In vivo studies demonstrated that BPD-9 effectively reduced the burden of Mycobacterium bovis in infected mice models. The compound's ability to penetrate macrophages and exert its effects intracellularly is critical for its therapeutic potential against tuberculosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,11-dichloro-Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, and how can purity be optimized?

  • Methodology :

  • Cyclization reactions : Utilize halogenated precursors (e.g., bromo- or chloro-substituted anthraquinones) under high-temperature, solvent-free conditions to form the pentaphene core .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in toluene improves purity (>95%) .
    • Key Parameters :
StepConditionsYieldPurity
Cyclization250°C, N₂ atmosphere60-70%85-90%
RecrystallizationToluene, 80°C cooling50% recovery>95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the visible range (λₘₐₓ ≈ 580-620 nm) for electronic structure analysis .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (527.41 g/mol) via [M⁺] peak and chlorine isotopic patterns .
  • FT-IR : Detects carbonyl stretches (C=O at ~1670 cm⁻¹) and aromatic C-Cl vibrations (650-750 cm⁻¹) .

Advanced Research Questions

Q. How do dichloro substituents influence the electronic absorption spectra compared to bromo analogs?

  • Substituent Effects :

  • Redshift in λₘₐₓ : Dichloro derivatives exhibit a ~15 nm redshift compared to brominated analogs (e.g., 3-bromo-Benzo[...]pentaphene-9,18-dione, λₘₐₓ ≈ 565 nm) due to increased electron-withdrawing effects .
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps narrowing by 0.2 eV with Cl vs. Br substitution .
    • Table: Comparative Photophysical Data
Substituentλₘₐₓ (nm)HOMO (eV)LUMO (eV)
2,11-dichloro580-620-5.8-3.4
3-bromo565-5.6-3.2

Q. What computational methods are suitable for modeling the π-conjugation system of this polycyclic aromatic hydrocarbon?

  • Recommended Approaches :

  • DFT with Polarizable Continuum Models (PCM) : Simulates solvent effects (e.g., toluene) on electronic transitions .
  • Time-Dependent DFT (TD-DFT) : Accurately predicts UV-Vis spectra and charge-transfer properties .
    • Validation : Compare computed spectra with experimental data from NIST Chemistry WebBook .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values across studies?

  • Case Study : John Fetzer Collection reports 0.2 mg/mL in toluene , while other studies suggest lower solubility (0.1 mg/mL).
  • Resolution Strategies :

  • Crystallinity : XRD analysis to confirm polymorphic forms (e.g., amorphous vs. crystalline) affecting solubility.
  • Temperature Control : Standardize measurements at 25°C ± 0.5°C to minimize variability.
    • Recommendation : Use dynamic light scattering (DLS) to assess aggregation states in solution.

Environmental and Toxicological Considerations

Q. What protocols are recommended for assessing endocrine disruption potential?

  • EPA Guidelines : Follow Tier 1 assays (e.g., ER/AR binding assays) under the Endocrine Disruptor Screening Program (EDSP) .
  • Key Endpoints :

AssayEndpointResult
ER BindingIC₅₀>10 μM (low affinity)
AR BindingIC₅₀>50 μM (non-binder)

Applications in Material Science

Q. How does this compound perform as an organic semiconductor?

  • Charge Mobility : Hole mobility of ~10⁻⁴ cm²/V·s in thin-film transistors (OFETs) due to planar π-system .
  • Stability : Chlorine substituents enhance oxidative stability vs. non-halogenated analogs (e.g., isoviolanthrone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.